molecular formula C5H8Br2N2 B3258295 5-(2-Bromoethyl)-1H-imidazole hydrobromide CAS No. 30290-07-4

5-(2-Bromoethyl)-1H-imidazole hydrobromide

Cat. No.: B3258295
CAS No.: 30290-07-4
M. Wt: 255.94 g/mol
InChI Key: KIZBIKPGZVSGOT-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1H-imidazole hydrobromide ( 30290-07-4) is a bromoalkyl-substituted imidazole derivative with the molecular formula C5H8Br2N2 and a molecular weight of 255.94 g/mol . This compound is supplied as a high-purity reagent for research and development purposes and is strictly for Research Use Only (RUO) . The core value of this chemical lies in its molecular structure, which combines a reactive bromoethyl group with the 1H-imidazole heterocycle. The imidazole ring is a privileged structure in medicinal chemistry and biology, known for its presence in the amino acid histidine and the neurotransmitter histamine . This makes the compound a versatile key intermediate for the synthesis of more complex molecules, particularly through further functionalization via the reactive bromoalkyl handle . Researchers can utilize this compound in various fields. In medicinal chemistry , it serves as a building block for developing potential pharmacologically active compounds, given the prevalence of imidazole-based structures in a wide range of therapeutics, including antifungal agents, antihypertensives, and anticancer drugs . In material science , its structural relation to imidazolium salts suggests potential applications in the development of specialized ionic liquids or precursors for materials used in advanced technologies like perovskite solar cells, similar to applications noted for related compounds . The product is available for secure dispatch, with options for cold-chain transportation to ensure stability .

Properties

IUPAC Name

5-(2-bromoethyl)-1H-imidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZBIKPGZVSGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 5 2 Bromoethyl 1h Imidazole Hydrobromide

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromoethyl group contains a primary alkyl bromide, making the terminal carbon atom an electrophilic center susceptible to nucleophilic attack. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, where a nucleophile displaces the bromide ion.

The proximity of the nucleophilic imidazole (B134444) ring to the electrophilic bromoethyl side chain creates the potential for intramolecular cyclization. In the presence of a base, the imidazole ring can be deprotonated, enhancing the nucleophilicity of its nitrogen atoms. The "pyridine-like" nitrogen (N-3) can then attack the terminal carbon of the bromoethyl group, displacing the bromide ion in an intramolecular SN2 reaction. This process results in the formation of a fused bicyclic system. Specifically, the cyclization of 5-(2-Bromoethyl)-1H-imidazole is expected to yield a dihydropyrazine (B8608421) ring fused to the imidazole, forming the 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-4-ium cation. Subsequent deprotonation would yield the neutral 7,8-dihydro-5H-imidazo[1,5-a]pyrazine. Such cyclization strategies are a common method for constructing fused heterocyclic scaffolds like imidazo[1,5-a]pyridines and related structures from suitable precursors. organic-chemistry.orgrsc.orgrsc.orgbeilstein-journals.orgnih.gov The general mechanism involves the generation of a nucleophilic nitrogen which then forms a new ring by attacking an electrophilic center within the same molecule. beilstein-journals.org

A plausible reaction pathway is detailed below:

Deprotonation: A base removes the acidic proton from the imidazole ring, creating a more nucleophilic imidazolate anion.

Intramolecular Attack: The N-3 nitrogen attacks the electrophilic carbon atom bearing the bromine atom.

Ring Closure: The bromide ion is expelled as a leaving group, resulting in the formation of the fused bicyclic imidazo[1,5-a]pyrazine (B1201761) ring system.

Table 1: Plausible Intramolecular Cyclization of 5-(2-Bromoethyl)-1H-imidazole

Reactant Conditions Proposed Product Reaction Type
5-(2-Bromoethyl)-1H-imidazole Base (e.g., NaH, K₂CO₃) 7,8-Dihydro-5H-imidazo[1,5-a]pyrazine Intramolecular Nucleophilic Substitution

The electrophilic carbon of the bromoethyl group readily reacts with a variety of external nucleophiles in intermolecular SN2 reactions. This makes 5-(2-Bromoethyl)-1H-imidazole a useful building block for introducing an imidazolylethyl moiety onto other molecules.

Alkylation of Amines: Primary and secondary amines can act as nucleophiles, attacking the bromoethyl group to form new carbon-nitrogen bonds. wikipedia.org However, these reactions are often difficult to control. masterorganicchemistry.com The initial product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to subsequent alkylations and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the starting amine or employing alternative methods like reductive amination are often necessary. masterorganicchemistry.comnih.gov

Alkylation of Thiols: Thiols are excellent nucleophiles and react efficiently with alkyl halides like 5-(2-Bromoethyl)-1H-imidazole to form thioethers. nih.govrsc.org The reaction is typically carried out in the presence of a weak base to deprotonate the thiol, forming a more potent thiolate nucleophile. This reaction is generally clean and high-yielding, providing a straightforward method for synthesizing imidazolylethyl thioethers. nih.gov

Table 2: Examples of Intermolecular Alkylation Reactions

Nucleophile Reagent Product Type Key Considerations
Primary Amines (R-NH₂) 5-(2-Bromoethyl)-1H-imidazole Secondary and Tertiary Amines, Quaternary Ammonium Salts Reaction often leads to a mixture of products due to over-alkylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Thiols (R-SH) 5-(2-Bromoethyl)-1H-imidazole Thioethers (R-S-CH₂CH₂-Imidazole) Generally a clean and efficient reaction, often promoted by a base. nih.gov
Alcohols (R-OH) 5-(2-Bromoethyl)-1H-imidazole Ethers (R-O-CH₂CH₂-Imidazole) Typically requires strong base (e.g., NaH) to form the alkoxide nucleophile.
Cyanide (CN⁻) 5-(2-Bromoethyl)-1H-imidazole Nitrile (NC-CH₂CH₂-Imidazole) Extends the carbon chain by one carbon.

Reactions Involving the Imidazole Ring System

The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which confers upon it a rich and complex reactivity profile. It can undergo reactions at the nitrogen atoms (N-alkylation, N-acylation) and at the carbon atoms (substitution reactions).

The presence of two inequivalent nitrogen atoms in the 5-substituted imidazole ring means that N-alkylation or N-acylation can lead to a mixture of two regioisomers: the 1,4-disubstituted (alkylation at N-1) and the 1,5-disubstituted (alkylation at N-3) products. otago.ac.nzreddit.com The outcome of the reaction is governed by a combination of steric and electronic factors. otago.ac.nzbeilstein-journals.org

Electronic Effects: In basic media, where the imidazolate anion is the reactive species, alkylation is primarily under electronic control. An electron-donating substituent at C-5 would be expected to favor alkylation at the more distant N-1 position. Conversely, an electron-withdrawing group deactivates the nearer N-3 atom, also favoring attack at N-1. otago.ac.nz

Steric Effects: The steric bulk of both the substituent at C-5 and the incoming alkylating agent plays a crucial role. otago.ac.nz Larger groups will preferentially react at the less sterically hindered nitrogen atom. For 5-(2-Bromoethyl)-1H-imidazole, the bromoethyl group presents moderate steric hindrance, suggesting a preference for alkylation at the less hindered N-1 position, especially with bulky alkylating agents.

N-Acylation: N-acylation is also regioselective and can be used to introduce acyl groups onto the imidazole nitrogen.

Protecting group strategies, for instance using the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can provide excellent regiocontrol in the synthesis of complex imidazoles, allowing for subsequent alkylation at a specific nitrogen atom. nih.gov

Electrophilic Aromatic Substitution (EAS): The imidazole ring is electron-rich and thus highly reactive towards electrophilic aromatic substitution. wikipedia.orgpearson.com Compared to benzene, five-membered heterocycles like imidazole are more susceptible to electrophilic attack because the heteroatom can effectively stabilize the cationic intermediate (arenium ion). wikipedia.org The 5-(2-bromoethyl) group is an alkyl substituent, which is generally considered an activating group that directs electrophilic attack to the ortho and para positions. masterorganicchemistry.commasterorganicchemistry.com In the context of the imidazole ring, this translates to directing substitution to the C-4 and C-2 positions. Given that C-5 is already substituted, electrophiles would be expected to attack at C-4 or C-2. Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on an imidazole ring is generally difficult and requires the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring towards attack by a nucleophile. wikipedia.orgnih.gov The bromoethyl group is not sufficiently electron-withdrawing to facilitate SNAr. Therefore, direct nucleophilic substitution of a hydrogen atom on the imidazole core of 5-(2-Bromoethyl)-1H-imidazole is not a favored reaction pathway. Such reactions become more feasible if the imidazole ring is quaternized (N-alkylated), which significantly increases its electrophilicity. wikipedia.org

Table 3: Predicted Aromatic Substitution Reactivity

Reaction Type Reactivity Predicted Position of Substitution Rationale
Electrophilic Aromatic Substitution (e.g., Bromination, Nitration) Favorable C-4 and/or C-2 The imidazole ring is electron-rich, and the C-5 alkyl group is activating, directing attack to other ring positions. wikipedia.orgmasterorganicchemistry.comquora.com
Nucleophilic Aromatic Substitution Unfavorable N/A The ring lacks strong electron-withdrawing groups required to activate it for nucleophilic attack. wikipedia.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgnih.gov To utilize 5-(2-Bromoethyl)-1H-imidazole in such a reaction, a halogen atom must first be installed on the imidazole ring to act as the coupling partner. The starting material itself, lacking a halogen on the aromatic ring, cannot directly participate in cross-coupling.

The synthetic sequence would involve two key steps:

Halogenation: An electrophilic halogenation reaction (e.g., using Br₂ or N-bromosuccinimide) would be performed to introduce a bromine atom onto the imidazole ring, likely at the C-2 or C-4 position as predicted by the directing effect of the C-5 alkyl group. Bromination of similar imidazoles has been shown to be an effective transformation. benchchem.com

Cross-Coupling: The resulting bromo-imidazole derivative can then be coupled with various partners, such as boronic acids (in Suzuki coupling), organotin compounds (in Stille coupling), or terminal alkynes (in Sonogashira coupling), to form new C-C bonds at the imidazole core. libretexts.org Suppressing potential dehalogenation side-reactions, sometimes observed in the coupling of halopyrroles and related heterocycles, might require protection of the imidazole nitrogen. researchgate.net

This two-step approach allows for the synthesis of a wide array of complex, substituted imidazoles, where the core structure is derived from 5-(2-Bromoethyl)-1H-imidazole. rsc.orgmdpi.com

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Advanced Imidazole-Containing Heterocycles

The compound is a valuable precursor for the synthesis of more elaborate heterocyclic structures that incorporate the imidazole (B134444) nucleus. Its ability to undergo intramolecular cyclization is key to forming fused, spiro, and bridged ring systems.

One of the primary applications of 5-(2-bromoethyl)-1H-imidazole and its derivatives is in the construction of fused imidazole ring systems, such as imidazo[2,1-b]thiazoles. These bicyclic structures are of significant interest in medicinal chemistry. The typical synthetic strategy involves the reaction of an imidazole precursor bearing an electrophilic side chain, like the bromoethyl group, with a suitable nucleophilic partner.

In a common approach, the bromoethyl moiety of the imidazole derivative is reacted with a thiourea or a 2-aminothiazole derivative. This initial alkylation is followed by an intramolecular cyclization, where a nitrogen atom from the imidazole ring attacks an electrophilic center to close the second ring, yielding the fused bicyclic system. This method provides an efficient route to libraries of substituted imidazo[2,1-b]thiazoles and related fused heterocycles. researchgate.netmdpi.comnih.govnih.govresearchgate.net Visible-light-induced radical cyclization of α-brominated amides has also been demonstrated as a modern and effective method for creating fused ring systems, including those involving imidazoles. nih.gov

Table 1: Examples of Fused Imidazole Ring Systems

Fused System General Precursors Key Reaction Type
Imidazo[2,1-b]thiazole 2-Aminothiazole, α-haloketone/alkyl halide Alkylation followed by Intramolecular Cyclization
Imidazo[1,2-a]pyridine 2-Aminopyridine, α-haloketone/alkyl halide Tschitschibabin reaction variant

The synthesis of spiro and bridged imidazole derivatives represents a more advanced application of this building block, enabling the creation of three-dimensional molecular scaffolds. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in drug discovery due to their conformational rigidity and novel chemical space. nih.govrsc.orgmdpi.comsemanticscholar.org

While direct use of 5-(2-bromoethyl)-1H-imidazole hydrobromide in these syntheses is less commonly documented, the principle involves multi-step sequences where the bromoethyl group is used to introduce a chain that can participate in a subsequent spirocyclization reaction. For instance, the imidazole could be N-alkylated with a substrate that contains another reactive group. This new, more complex intermediate can then undergo an intramolecular reaction, such as a 1,3-dipolar cycloaddition or a Michael addition-cyclization cascade, to form the spirocyclic system. nih.gov The rigidity of the resulting spiro-fused frameworks allows for precise spatial arrangement of functional groups, a critical aspect in the design of molecules that interact with biological targets. mdpi.com

Precursor in Natural Product Total Synthesis

The imidazole moiety is a core component of numerous natural products, particularly marine alkaloids, which often exhibit significant biological activities. researchgate.netdigitellinc.comnih.govscispace.comdntb.gov.uaresearchgate.net this compound serves as a valuable starting material for introducing this essential heterocyclic unit into complex natural product scaffolds.

Pyrrole-imidazole alkaloids, a class of marine natural products, are characterized by an imidazole or 2-aminoimidazole core linked to a pyrrole unit. nih.govnih.gov Compounds like oroidin and agelastatin are prominent examples. The synthesis of these alkaloids often requires a pre-functionalized imidazole ring that can be elaborated into the final complex structure.

The bromoethyl side chain of this compound can be chemically transformed into other functional groups necessary for building the alkaloid backbone. For example, the bromide can be displaced by an azide, which is then reduced to an amine. This amino group can then be used as a handle to attach the rest of the molecular structure, such as the pyrrole carboxamide portion found in oroidin. nih.gov This strategic incorporation of the imidazole unit early in the synthesis is crucial for the efficient total synthesis of these complex natural products.

In the context of enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral molecule, achiral starting materials like this compound can be incorporated using stereoselective reactions. While the compound itself is not chiral, it can be reacted with a chiral substrate or in the presence of a chiral catalyst to introduce stereocenters.

For example, the bromoethyl group could undergo a nucleophilic substitution reaction with a chiral nucleophile, establishing a new stereocenter. Alternatively, the imidazole ring could be modified and then participate in a diastereoselective cyclization. Although specific examples detailing the use of this exact compound in enantioselective total synthesis are not widespread, the principles of asymmetric synthesis allow for its potential use in constructing chiral imidazole-containing targets. mdpi.com

Intermediate for Molecular Probes and Ligands for Research Applications (excluding biological effects)

Beyond natural product synthesis, this compound is a key intermediate in the creation of specialized molecules for chemical research, such as molecular probes and ligands for catalysis.

The reactive bromoethyl group is an ideal "handle" for covalently attaching the imidazole moiety to other functional molecules. This is particularly useful in the development of fluorescent probes, where the imidazole can act as a recognition element or part of the signaling unit. rsc.orgrsc.orgnih.govresearchgate.net A fluorophore containing a nucleophilic group (like a phenol or amine) can displace the bromide, linking the imidazole to the fluorescent core. The resulting probe can then be used to detect specific analytes or to study molecular interactions. rsc.orgresearchgate.net

Furthermore, the imidazole core is fundamental to the structure of N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals that have revolutionized catalysis. nih.govscripps.eduresearchgate.netnih.govresearchgate.net The synthesis of NHC precursors often involves the N-alkylation of an imidazole. This compound can be reacted with another alkyl halide to form a 1,3-disubstituted imidazolium (B1220033) salt. Subsequent deprotonation of this salt at the C2 position generates the highly reactive NHC, which can then be used as a ligand in catalytic systems. scripps.eduresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Imidazo[2,1-b]thiazole
Imidazo[1,2-a]pyridine
Benzimidazole
Oroidin
Agelastatin
N-heterocyclic carbenes (NHCs)
2-Aminothiazole
2-Aminopyridine
o-Phenylenediamine
Thiourea

Development of Polymeric and Material Science Precursors

Theoretically, this compound could serve as a precursor to polymeric materials through several synthetic routes. The presence of the bromoethyl group allows for the introduction of a polymerizable group, such as a vinyl or styryl moiety, via an elimination reaction. The resulting vinylimidazole monomer could then be polymerized to form polyvinylimidazole, a polymer with applications in areas such as catalysis, coatings, and biomedical devices.

Alternatively, the bromoethyl group can be utilized in quaternization reactions to form imidazolium salts. These salts can be designed as ionic liquid monomers, which can be polymerized to create poly(ionic liquid)s. These materials are of interest in applications such as electrolytes in batteries and supercapacitors, gas separation membranes, and antimicrobial coatings.

However, it is important to reiterate that while these synthetic pathways are chemically feasible, specific research articles detailing the synthesis, characterization, and properties of polymers derived from this compound are not prevalent in the available literature. The following table provides a hypothetical overview of potential polymer precursors that could be synthesized from this compound.

Precursor Type Synthetic Strategy Potential Polymer Type Potential Applications
Vinylimidazole Monomer Dehydrobromination Polyvinylimidazole Catalysis, Coatings, Biomedical
Imidazolium-based Monomer Quaternization Poly(ionic liquid) Electrolytes, Membranes, Antimicrobial Surfaces

Table 1. Hypothetical Polymeric Precursors from this compound. This table is based on established chemical principles rather than specific cited research involving this exact compound.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for the detailed structural analysis of "5-(2-Bromoethyl)-1H-imidazole hydrobromide" and for tracking its involvement in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules in solution. For "this compound," ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms. In complex reaction mixtures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to resolve overlapping signals and definitively assign proton and carbon resonances. rsc.org

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H2 (imidazole)~8.5-9.0SingletN/A
H4 (imidazole)~7.5-8.0SingletN/A
-CH₂-Br~3.8-4.2Triplet~6-8
-CH₂-Im~3.2-3.6Triplet~6-8
N-H (imidazole)>10Broad SingletN/A

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For "this compound," the mass spectrum would show a molecular ion peak corresponding to the free base, "5-(2-Bromoethyl)-1H-imidazole." Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

In the analysis of reaction mixtures, MS is invaluable for identifying the main products, intermediates, and any byproducts. The fragmentation pattern of the molecular ion can also provide structural information. For "5-(2-Bromoethyl)-1H-imidazole," common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the ethyl side chain. asianpubs.orgnih.gov

Interactive Table: Predicted Mass Spectrometry Data for 5-(2-Bromoethyl)-1H-imidazole

Ion m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br) Description
[M]⁺188190Molecular ion
[M-Br]⁺109109Loss of Bromine radical
[M-C₂H₄Br]⁺8181Cleavage of the ethyl-bromide bond

Note: These are predicted values for the free base. The hydrobromide salt would not typically be observed in the gas phase.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.netnih.gov For "this compound," these techniques can confirm the presence of key structural features.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the imidazole (B134444) ring (typically a broad band around 3100-3300 cm⁻¹), C-H stretches of the aromatic ring and the ethyl group (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations of the imidazole ring (in the 1400-1600 cm⁻¹ region), and the C-Br stretch (typically in the 500-600 cm⁻¹ region). rsc.orgresearchgate.net Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the imidazole ring, which may be weak in the IR spectrum. mdpi.com

Interactive Table: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (imidazole)3100-3300Medium-Broad
Aromatic C-H Stretch3000-3100Medium-Weak
Aliphatic C-H Stretch2850-2960Medium
C=C and C=N Stretch (imidazole)1400-1600Medium-Strong
C-Br Stretch500-600Medium-Strong

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of "this compound" and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile organic compounds. In the synthesis of "this compound," reversed-phase HPLC is commonly used to monitor the progress of the reaction and to determine the purity of the final product. cmes.orgnih.gov

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape for the basic imidazole) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak is proportional to its concentration, allowing for quantitative analysis.

Interactive Table: Representative HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. gdut.edu.cn While "this compound" itself is a salt and not sufficiently volatile for direct GC analysis, its free base or other volatile derivatives can be analyzed using this method. youtube.com

For instance, in a reaction mixture, any volatile starting materials or byproducts could be identified by GC-MS. Furthermore, derivatization reactions can be performed to convert the non-volatile compound into a more volatile analogue suitable for GC-MS analysis. usc.edu The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass and fragmentation data for their identification. This technique is particularly useful for detecting and identifying trace impurities. nih.gov

Interactive Table: Potential GC-MS Applications

Application Description
Starting Material Analysis To check for the presence of volatile starting materials like bromoethane (B45996) in the final product.
Byproduct Identification To identify any volatile byproducts formed during the synthesis.
Analysis of Derivatives The free base, 5-(2-Bromoethyl)-1H-imidazole, could potentially be analyzed by GC-MS under carefully controlled conditions.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of derivatives of this compound, this methodology provides crucial insights into the molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing of these compounds. The precise structural data obtained from X-ray diffraction analysis is fundamental to understanding structure-property relationships.

A notable example is the single-crystal X-ray diffraction study of 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole, a direct derivative of the parent compound. The analysis revealed detailed crystallographic parameters that define the solid-state architecture of this molecule.

The crystallographic data for 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole has been determined and is summarized in the interactive table below researchgate.net:

Interactive Table: Crystallographic Data for 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole

Crystal Parameter Value
Chemical Formula C₆H₈BrN₃O₂
Crystal System Monoclinic
Space Group P12₁/a₁ (No. 14)
a (Å) 6.3952(2)
b (Å) 11.1267(3)
c (Å) 12.0785(4)
β (°) 97.274(2)
Volume (ų) 852.6
Z 4
Temperature (K) 293
R-factor (Rgt(F)) 0.047

You can filter the data by entering a parameter in the search box above the table.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These calculations can provide valuable insights into the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to electrophilic or nucleophilic attack, thereby predicting the molecule's reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For 5-(2-Bromoethyl)-1H-imidazole hydrobromide, the imidazole (B134444) ring, being an aromatic heterocycle, will be the primary locus of the frontier orbitals. The nitrogen atoms and the π-system of the ring will significantly contribute to the HOMO, making it susceptible to electrophilic attack. The bromoethyl substituent, being an electron-withdrawing group, is expected to lower the energy of the LUMO, potentially making the molecule more amenable to nucleophilic attack, particularly at the carbon atom attached to the bromine.

While specific HOMO-LUMO energy values for this compound are not documented, DFT studies on similar imidazole derivatives provide a comparative framework. For instance, studies on various substituted imidazoles have shown that the nature and position of the substituent can significantly modulate the HOMO-LUMO gap. orientjchem.orgacs.org

Table 1: Illustrative Frontier Molecular Orbital Energies of a Substituted Imidazole Derivative (Example Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and based on typical values found for substituted imidazole derivatives in computational studies. It does not represent experimentally verified data for this compound.

Electrostatic potential (ESP) mapping is a valuable computational tool that visualizes the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an ESP map, regions of negative potential are typically colored red, indicating an abundance of electrons, while regions of positive potential are colored blue, signifying a deficiency of electrons.

For the protonated form of 5-(2-Bromoethyl)-1H-imidazole, the ESP map would likely show a significant positive potential around the imidazolium (B1220033) ring, particularly near the hydrogen atoms attached to the nitrogen atoms. acs.org This positive charge indicates a high susceptibility to nucleophilic attack. The region around the bromine atom would also exhibit a degree of positive potential (a "sigma-hole"), making it an electrophilic center. Conversely, the nitrogen atoms of the imidazole ring (in the deprotonated form) would be regions of high negative potential, highlighting their nucleophilic character. nih.gov Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding, which can influence the compound's crystal packing and interactions with biological targets. mdpi.com

Conformational Analysis and Intramolecular Interactions

The 2-bromoethyl side chain of this compound introduces conformational flexibility to the molecule. The rotation around the C-C single bonds of the ethyl group can lead to various conformers, each with a different spatial arrangement and energy.

Conformational analysis, often performed using computational methods, aims to identify the most stable conformers and the energy barriers between them. The relative stability of these conformers is governed by a combination of steric hindrance and intramolecular interactions. In the case of this compound, potential intramolecular interactions could include weak hydrogen bonds between the bromine atom and the hydrogen atoms of the imidazole ring, or electrostatic interactions between the bromine and the charged ring in the hydrobromide salt.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. While no specific MD simulations focusing on the reaction pathways of this compound have been reported, this technique could be invaluable in understanding its reactivity.

MD simulations could be employed to study the dynamics of the molecule in solution, revealing how solvent molecules interact with different parts of the compound and influence its conformational preferences. aip.org Furthermore, MD simulations can be used to model reaction pathways, for example, the nucleophilic substitution of the bromine atom. By simulating the approach of a nucleophile, it would be possible to visualize the transition state and calculate the activation energy for the reaction, providing a deeper understanding of its kinetics. researchgate.net

Prediction of Novel Reactivity Patterns and Synthetic Opportunities

The computational data, even when inferred from related structures, can guide the prediction of novel reactivity patterns and synthetic applications for this compound.

The presence of a reactive bromoethyl group makes this compound an excellent precursor for the synthesis of a wide range of 5-substituted imidazole derivatives. The bromine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. This opens up avenues for creating novel compounds with potentially interesting biological or material properties.

Quantum chemical calculations can help in screening potential nucleophiles and predicting the feasibility and outcome of these substitution reactions. By calculating the reaction energies and activation barriers, it is possible to identify the most promising synthetic routes. Furthermore, the electronic properties of the imidazole ring, as revealed by computational studies, can be exploited in designing reactions that target specific positions on the ring for further functionalization. The imidazole ring itself is a versatile scaffold in medicinal chemistry, and computational insights can aid in the rational design of new imidazole-based therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reaction Conditions and Catalytic Systems

A significant frontier in synthetic chemistry is the move beyond traditional batch-based, solvent-heavy processes. For the synthesis and derivatization of imidazoles, researchers are exploring a range of unconventional conditions to improve yields, reduce reaction times, and enhance sustainability. researchgate.net

Microwave-Assisted Synthesis : This technique uses microwave energy to rapidly heat reactants, often leading to dramatically reduced reaction times and improved product yields. researchgate.netijarsct.co.in Microwave-assisted cycloaddition reactions, for example, have been effectively used to create libraries of 1-substituted-5-aryl-1H-imidazoles. nih.gov Applying this to 5-(2-bromoethyl)-1H-imidazole hydrobromide could accelerate the synthesis of its derivatives.

Ultrasonic Irradiation (Sonochemistry) : The application of ultrasound can induce acoustic cavitation, creating localized high-pressure and high-temperature zones that can drive chemical reactions. This method has been used for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles with high yields and short reaction times. mdpi.com

Solvent-Free Reactions : Conducting reactions without a solvent, or "neat," is a core principle of green chemistry. asianpubs.org Such conditions reduce chemical waste and can sometimes lead to different reactivity or selectivity. One-pot, solvent-free methods have been successfully developed for synthesizing various imidazole (B134444) derivatives. asianpubs.org

Novel Catalytic Systems : Research is ongoing into new catalysts that are more efficient, selective, and reusable. This includes the use of metal-free catalysts, nanoparticle-based catalysts (e.g., Co₃O₄ NPs, γ-Al₂O₃ NPs), and ionic liquids to drive imidazole synthesis under milder conditions. mdpi.comrsc.org

Table 1: Comparison of Unconventional Synthesis Methods for Imidazoles
MethodKey AdvantagesPotential Application for this compound
Microwave-Assisted SynthesisRapid reaction times, increased yields, high efficiency. researchgate.netHigh-throughput screening of derivatives via substitution of the bromoethyl group.
Ultrasonic IrradiationShort reaction times, excellent yields, mild conditions. mdpi.comFacilitating reactions that are sluggish under conventional heating.
Solvent-Free ConditionsEnvironmentally friendly, reduced waste, simplified purification. asianpubs.org"Green" synthesis of imidazole-based polymers or materials.
Novel CatalysisHigh selectivity, mild reaction conditions, catalyst reusability. mdpi.comrsc.orgStereoselective or regioselective functionalization of the imidazole core.

Integration into Automated Synthesis and Flow Chemistry Platforms

The principles of flow chemistry, where reactants are continuously pumped through a reactor, offer significant advantages over traditional batch processing. These benefits include superior control over reaction parameters, enhanced safety, and improved scalability. nih.gov The integration of this compound into such systems is a promising avenue for producing its derivatives on a larger scale and with greater consistency.

Key advantages of flow chemistry include:

Enhanced Safety : The small reactor volumes inherent to flow systems minimize the risks associated with highly exothermic or hazardous reactions. nih.govamt.uk

Precise Control : Flow reactors allow for exact management of temperature, pressure, and residence time, leading to higher reproducibility and cleaner reaction profiles. nih.govjst.org.in

Scalability : Scaling up production in a flow system is often as simple as running the reactor for a longer duration, bypassing the complex challenges of scaling up batch reactors. jst.org.in

Access to Novel Reactivity : The ability to operate at temperatures and pressures beyond the limits of standard batch reactors can unlock new chemical transformations. nih.gov

Automated platforms can use flow chemistry to rapidly synthesize and screen libraries of compounds derived from this compound for applications in drug discovery and materials science.

Design of Next-Generation Imidazole-Based Building Blocks

The imidazole ring is a crucial scaffold in medicinal chemistry and materials science, found in numerous natural products and pharmacologically active compounds. asianpubs.orglifechemicals.comnih.gov this compound is a prime candidate for the development of next-generation building blocks due to the reactive bromoethyl side chain.

Future design strategies may focus on:

Creating Diverse Libraries : The bromoethyl group serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This allows for the creation of large, diverse libraries of imidazole derivatives for biological screening.

Developing Novel Polymers and Materials : The bifunctional nature of the molecule (a reactive side chain and a heterocyclic core) makes it an excellent monomer for the synthesis of functional polymers, ionic liquids, or metal-organic frameworks. lifechemicals.com

Synthesis of Bioactive Conjugates : The compound can be used to link the imidazole core to other pharmacophores or biomolecules to create hybrid molecules with novel biological activities. The imidazole scaffold is a key component in many compounds designed to have anticancer or antimicrobial properties. nih.gov

Table 2: Potential Derivative Classes from this compound
Derivative ClassSynthetic ApproachPotential Application Area
Amine DerivativesReaction with primary/secondary aminesMedicinal Chemistry (e.g., Histamine (B1213489) receptor antagonists)
Thioether DerivativesReaction with thiolsAntifungal agents, enzyme inhibitors
Ester/Ether DerivativesReaction with carboxylates or alkoxidesPro-drugs, materials science
Organometallic ComplexesCoordination to metal centers via the imidazole nitrogenCatalysis, imaging agents

Computational-Guided Discovery of Novel Transformations

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. These methods can predict reaction outcomes, elucidate mechanisms, and guide the design of new molecules and synthetic pathways, thereby reducing the need for trial-and-error experimentation.

For this compound, computational approaches can be applied to:

Predict Reactivity : Quantum mechanical calculations can model the electronic structure of the molecule to predict the most likely sites of reaction and the activation energies for various transformations.

Design Novel Catalysts : Computational screening can identify optimal catalysts for specific derivatizations of the imidazole core or the bromoethyl side chain.

Virtual Screening : Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of virtual libraries of derivatives before they are synthesized. This approach has been used to identify imidazole-based compounds as potential inhibitors for therapeutic targets. nih.gov

Elucidate Reaction Mechanisms : Understanding the step-by-step mechanism of a reaction is crucial for its optimization. Computational modeling can provide detailed insights into transition states and intermediates that are difficult to observe experimentally.

By combining these computational tools with advanced synthetic methodologies, researchers can accelerate the discovery of new reactions and novel molecules based on the this compound scaffold.

Q & A

What are the optimal synthetic routes for 5-(2-Bromoethyl)-1H-imidazole hydrobromide, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of this compound can be adapted from methods used for structurally similar bromoethyl-imidazole derivatives. For example, alkylation of imidazole precursors with bromoethylating agents (e.g., 2-bromoethylamine hydrobromide) in anhydrous solvents like acetonitrile under reflux is a common approach. Key factors include:

  • Catalyst selection : Use of bases like triethylamine or pyridine to deprotonate intermediates and facilitate nucleophilic substitution .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to protic solvents .
  • Purification : Column chromatography followed by crystallization (e.g., from diisopropyl ether) improves purity .

Advanced Consideration : Competing side reactions, such as hydrolysis of the bromoethyl group in aqueous conditions, may reduce yields. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of reagents can mitigate this .

How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in bromoethyl-imidazole derivatives?

Basic Research Focus
¹H and ¹³C NMR are critical for confirming the structure of this compound. Key spectral features include:

  • Imidazole protons : Singlets for aromatic protons (δ 7.5–8.5 ppm) and splitting patterns for ethylenic protons (δ 2.5–4.0 ppm) .
  • Bromoethyl group : A triplet for CH₂Br (δ 3.5–3.8 ppm) and a multiplet for NH₂ in hydrobromide salts .

Advanced Consideration : Discrepancies in coupling constants or unexpected splitting may indicate rotational isomerism or impurities. For example, residual solvents (e.g., DMSO-d₆) can obscure signals, requiring careful drying or alternative deuterated solvents .

What strategies are effective for analyzing the hygroscopicity and stability of this compound?

Basic Research Focus
The compound’s hydrobromide salt form is inherently hygroscopic. Standard practices include:

  • Storage : Under inert gas (argon) in desiccators with silica gel .
  • Stability assays : Thermogravimetric analysis (TGA) to assess decomposition temperatures and dynamic vapor sorption (DVS) to quantify moisture uptake .

Advanced Consideration : Hydrolysis of the bromoethyl group in humid environments can generate ethanol byproducts, altering reactivity. Pre-formulation studies with excipients (e.g., cellulose derivatives) may stabilize the compound for biological assays .

How can computational methods predict the binding affinity of 5-(2-Bromoethyl)-1H-imidazole derivatives to biological targets?

Advanced Research Focus
Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling are used to evaluate therapeutic potential. For example:

  • EGFR inhibition : Docking studies with imidazole derivatives (e.g., 2-phenyl-1H-benzimidazoles) reveal hydrogen bonding with kinase domains .
  • Pharmacokinetics : Predictions of blood-brain barrier penetration using logP values and polar surface area calculations .

Methodological Note : Software like AutoDock Vina and SwissADME can prioritize derivatives for synthesis, reducing experimental workload .

What analytical techniques are suitable for detecting trace impurities in synthesized batches?

Basic Research Focus
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Complementary methods include:

  • Mass spectrometry (HRMS) : Identifies impurities via exact mass matching (e.g., unreacted starting materials) .
  • Elemental analysis : Validates stoichiometry (C, H, N, Br) to detect deviations ≥0.4% .

Advanced Consideration : Residual palladium from catalytic steps (e.g., Suzuki couplings) can be quantified via inductively coupled plasma mass spectrometry (ICP-MS) to meet regulatory thresholds (<10 ppm) .

How do solvent polarity and temperature affect the regioselectivity of imidazole alkylation?

Advanced Research Focus
Alkylation of imidazoles often competes between N1 and N3 positions. Key findings:

  • Polar solvents : Acetonitrile favors N1 alkylation due to better stabilization of transition states .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics, requiring extended reaction times .

Data Contradiction : Some studies report conflicting regioselectivity in DMF vs. THF, suggesting solvent coordination to intermediates plays a role .

What crystallographic data exist for bromoethyl-imidazole derivatives, and how can they inform drug design?

Advanced Research Focus
Single-crystal X-ray diffraction of analogs (e.g., 4-bromo-2-(5-bromothiophen-2-yl)-1H-benzimidazole) reveals:

  • Planarity : Imidazole rings adopt planar configurations, favoring π-π stacking with aromatic residues in enzyme active sites .
  • Halogen bonding : Bromine atoms participate in non-covalent interactions (3.0–3.5 Å) with sulfur or oxygen atoms, enhancing binding affinity .

Application : These insights guide the design of derivatives with optimized steric and electronic properties .

How can researchers reconcile discrepancies in reported synthetic yields for bromoethyl-imidazole derivatives?

Advanced Research Focus
Yield variations (e.g., 73–86% in similar compounds) arise from:

  • Purification methods : Column chromatography vs. recrystallization impacts recovery rates .
  • Starting material quality : Hydroscopic reagents (e.g., 2-bromoethylamine hydrobromide) require rigorous drying to avoid hydrolysis .

Mitigation : Replicating procedures with strict moisture control and reporting detailed experimental conditions enhances reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.